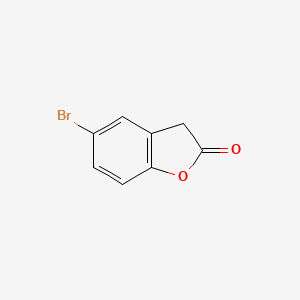

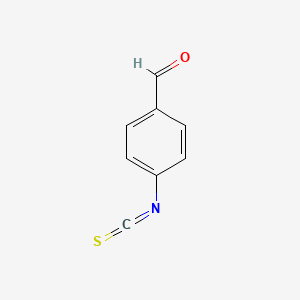

Benzaldehyde, 4-isothiocyanato-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzaldehyde, 4-isothiocyanato- is a derivative of Benzaldehyde . Benzaldehyde is an organic compound consisting of a benzene ring with a formyl substituent. It is among the simplest aromatic aldehydes and one of the most industrially useful . It is a colorless liquid with a characteristic almond-like odor, and is commonly used in cherry-flavored sodas .

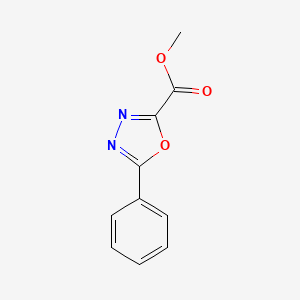

Synthesis Analysis

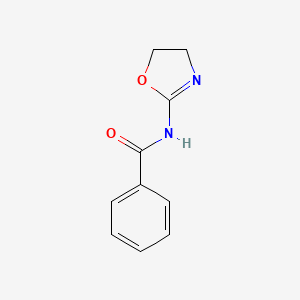

A series of novel benzaldehyde derivatives containing 1,3,4-thiadiazole were prepared in high yield from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .Molecular Structure Analysis

The synthesized ligand and complex were characterized by physicochemical and spectroscopic techniques . The geometry around the central metal atom in MoO2L·DMF was distorted octahedral as revealed by the data collected from diffraction studies .Chemical Reactions Analysis

The composition of benzaldehyde within the Pd/Al2O3 catalyst during reaction in different solvents was obtained using the calibration plots . A discrepancy between theoretical and experimental values of the rotational barrier in benzaldehyde has been observed .Physical And Chemical Properties Analysis

Benzaldehyde is a colorless or slightly yellow liquid with a characteristic odor of bitter almonds . It has a chemical formula of C7H6O, a molecular weight of 106.12 g/mol, and a density of 1.045 g/cm3 at 25°C . The melting point of this compound is -26 °C, its boiling point is 178-179°C, and the ignition temperature is 190°C .Mechanism of Action

Benzaldehyde is absorbed well via the gastrointestinal tract, skin, and lungs . After oxidation of benzaldehyde to benzoic acid, the main urinary metabolites are glucuronic acid conjugates or hippuric acid . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .

Safety and Hazards

Future Directions

Isothiocyanates (ITCs) are biologically active molecules found in several natural products and pharmaceutical ingredients . Due to their high and versatile reactivity, they are widely used as intermediates in organic synthesis . Recent advances in the synthesis of isothiocyanates using elemental sulfur highlight the potential for future research directions .

Properties

| 16534-85-3 | |

Molecular Formula |

C8H5NOS |

Molecular Weight |

163.2 g/mol |

IUPAC Name |

4-isothiocyanatobenzaldehyde |

InChI |

InChI=1S/C8H5NOS/c10-5-7-1-3-8(4-2-7)9-6-11/h1-5H |

InChI Key |

SKHHEIODGHNYBO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=O)N=C=S |

Canonical SMILES |

C1=CC(=CC=C1C=O)N=C=S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Dimethylamino)styryl]-3-methyl-3-benzothiazolium](/img/structure/B3187635.png)

![2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine](/img/structure/B3187643.png)

![7-chloro-2-methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B3187666.png)

![[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine](/img/structure/B3187723.png)